Home > Products > Screening Compounds P102932 > (Ac)Phe-Lys(Alloc)-PABC-PNP
(Ac)Phe-Lys(Alloc)-PABC-PNP -

(Ac)Phe-Lys(Alloc)-PABC-PNP

Catalog Number: EVT-3318757
CAS Number:
Molecular Formula: C35H39N5O10
Molecular Weight: 689.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ac-Phe-Lys-PABC-ADM is a novel prodrug of doxorubicin, a widely used chemotherapeutic agent. [, , , , , , , ] It is designed to deliver doxorubicin specifically to tumor cells while reducing the systemic toxicity associated with the parent drug. [, , ] The prodrug utilizes a cathepsin B cleavable linker strategy for activation. [, , ]

Ac-Phe-Lys-PABC-ADM (PADM)

Compound Description:

Ac-Phe-Lys-PABC-ADM (PADM) is a cathepsin B-cleavable prodrug of doxorubicin (ADM) designed to deliver doxorubicin to tumor sites with reduced toxicity. [, , , , , , , ] It consists of doxorubicin linked to a peptide sequence (Ac-Phe-Lys-PABC) via a hydrazone bond.

    Relevance:

    Doxorubicin is a key structural component of PADM, being the active drug moiety released upon cleavage of the hydrazone bond. [, , , , , , , ] While (Ac)Phe-Lys(Alloc)-PABC-PNP utilizes PNP as the active moiety, the shared PABC linker and the potential for cathepsin B-mediated cleavage suggest a similar strategy for targeted drug delivery.

    Overview

    (Ac)Phe-Lys(Alloc)-PABC-PNP is a specialized compound utilized primarily as a peptide-cleavable linker in antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the efficacy of targeted cancer therapies by facilitating the selective release of cytotoxic agents within tumor cells. The molecular weight of (Ac)Phe-Lys(Alloc)-PABC-PNP is approximately 689.71 g/mol, and it is characterized by a high purity level of 95% .

    Source and Classification

    This compound is classified as a chemical linker in the field of medicinal chemistry, particularly within the context of ADCs. It is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the structure and composition of the resulting peptides . The linker is specifically designed to be cleaved by proteolytic enzymes, thus enabling the release of attached therapeutic agents upon reaching the target site.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP involves several key steps:

    1. Solid-Phase Peptide Synthesis (SPPS): The initial step includes the coupling of amino acids on a solid support, typically using Fmoc chemistry. In this process, N-acetyl-L-phenylalanine and Nε-alloc-L-lysine are sequentially added to form the peptide backbone .
    2. Activation and Coupling: The amino acids are coupled using a coupling agent such as N-hydroxybenzotriazole to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity .
    3. Cleavage from Resin: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, yielding the protected peptide .
    4. Final Modifications: The alloc protecting groups are removed through palladium-catalyzed allyl transfer reactions, which facilitate the formation of the final product .

    This multi-step synthesis requires careful control of reaction conditions to minimize side reactions and ensure high yields.

    Molecular Structure Analysis

    Structure and Data

    The molecular structure of (Ac)Phe-Lys(Alloc)-PABC-PNP features several distinct components:

    • Acetylated Phenylalanine: Provides hydrophobic character and stability.
    • Lysine with Alloc Group: Introduces a reactive site for further modifications or conjugation.
    • PABC Linker: Serves as a spacer that connects the drug to the antibody.
    • p-Nitrophenyl Carbonate (PNP): Acts as a leaving group, facilitating drug release upon enzymatic cleavage.
     Ac Phe Lys Alloc PABC PNP\text{ Ac Phe Lys Alloc PABC PNP}
    Chemical Reactions Analysis

    Reactions and Technical Details

    (Ac)Phe-Lys(Alloc)-PABC-PNP undergoes specific chemical reactions that are crucial for its function as an ADC linker:

    1. Cleavage Reaction: The linker is designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in tumor cells. This cleavage releases the active drug component, allowing for targeted therapeutic action .
    2. Stability in Plasma: The compound exhibits stability in plasma conditions, which is essential for maintaining its integrity during circulation until it reaches the target site .
    3. Hydrolysis: In aqueous environments, particularly under physiological conditions, hydrolysis can occur, leading to the release of the drug component if not properly protected .
    Mechanism of Action

    Process and Data

    The mechanism of action for (Ac)Phe-Lys(Alloc)-PABC-PNP involves several steps:

    1. Targeting: The ADC binds specifically to antigens expressed on tumor cells.
    2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
    3. Enzymatic Cleavage: Inside the cell, cathepsin B cleaves the linker at specific sites, releasing the cytotoxic drug.
    4. Cell Death Induction: The released drug exerts its cytotoxic effects on cancer cells, leading to apoptosis or cell death.

    This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against tumors.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    • Molecular Weight: 689.71 g/mol
    • Purity: 95%
    • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.
    • Stability: Stable under dry conditions but sensitive to moisture and extreme pH levels.

    These properties are critical for determining how (Ac)Phe-Lys(Alloc)-PABC-PNP behaves in biological systems and influences its use in therapeutic applications.

    Applications

    (Ac)Phe-Lys(Alloc)-PABC-PNP has significant applications in scientific research and therapeutic development:

    1. Antibody-Drug Conjugates: Used extensively in developing ADCs for targeted cancer therapies, enhancing selectivity and reducing off-target effects .
    2. Prodrug Development: Facilitates the design of prodrugs that require enzymatic activation for therapeutic efficacy .
    3. Research Tool: Serves as a model compound for studying linker chemistry and enzyme interactions in drug delivery systems .

    Properties

    Product Name

    (Ac)Phe-Lys(Alloc)-PABC-PNP

    IUPAC Name

    [4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

    Molecular Formula

    C35H39N5O10

    Molecular Weight

    689.7 g/mol

    InChI

    InChI=1S/C35H39N5O10/c1-3-21-48-34(44)36-20-8-7-11-30(39-33(43)31(37-24(2)41)22-25-9-5-4-6-10-25)32(42)38-27-14-12-26(13-15-27)23-49-35(45)50-29-18-16-28(17-19-29)40(46)47/h3-6,9-10,12-19,30-31H,1,7-8,11,20-23H2,2H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)/t30-,31-/m0/s1

    InChI Key

    SGYSBXZWQCUJQV-CONSDPRKSA-N

    SMILES

    CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

    Canonical SMILES

    CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

    Isomeric SMILES

    CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.